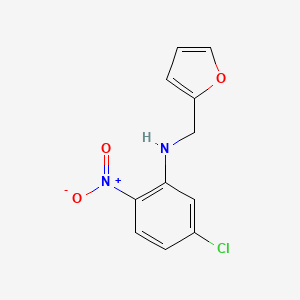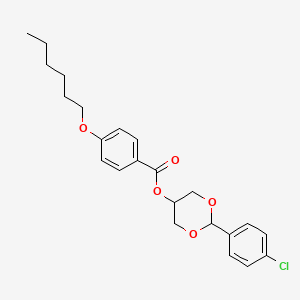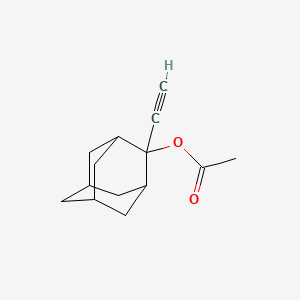![molecular formula C21H21N5O2S B11507730 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11507730.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known by its systematic name, is a complex organic compound. Let’s break down its structure:
- The core of the molecule consists of a pyrazole ring (1H-pyrazol-4-yl) with a phenyl group (C₆H₅) and a benzimidazole moiety (1-methyl-1H-benzimidazol-2-yl) attached.
- The sulfur atom (S) bridges the benzimidazole and the acetamide group (CH₃CONH-).
Métodos De Preparación
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods may vary, but they generally follow similar principles as the laboratory synthesis.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.
Reduction: Reduction of the pyrazole ring or the benzimidazole moiety may occur.
Substitution: Substitution reactions at the phenyl group or the acetamide nitrogen are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for designing novel ligands, catalysts, or materials.
Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic chemistry.
Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Industry: Explore applications in materials science, such as organic semiconductors or sensors.
Mecanismo De Acción
Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its diverse functional groups.
Pathways: Investigate its impact on cellular pathways, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Some related structures include compound A, compound B, and compound C.
: Compound A : Compound B : Compound C
Propiedades
Fórmula molecular |
C21H21N5O2S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-14-19(20(28)26(25(14)3)15-9-5-4-6-10-15)23-18(27)13-29-21-22-16-11-7-8-12-17(16)24(21)2/h4-12H,13H2,1-3H3,(H,23,27) |
Clave InChI |
SPQXCYCXKTYNFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(3-Ethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11507652.png)
![(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11507654.png)
![1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507662.png)
![(5Z)-3-(2,4-dichlorophenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11507668.png)
![2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507679.png)
![{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11507687.png)


![Methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11507709.png)
![2-Methyl-4-{[4-(methylsulfonyl)piperazino]methyl}-1,3-thiazole](/img/structure/B11507716.png)
![3-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11507718.png)
![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11507724.png)
![7-chloro-6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11507725.png)
